molecular formula C13H10N2O3 B11968456 alpha-(3-Nitrophenylimino)-ortho-cresol CAS No. 959-68-2

alpha-(3-Nitrophenylimino)-ortho-cresol

Cat. No.: B11968456
CAS No.: 959-68-2
M. Wt: 242.23 g/mol
InChI Key: LEPWMCBGSMIEGT-UHFFFAOYSA-N
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Description

Alpha-(3-Nitrophenylimino)-ortho-cresol is an organic compound with the molecular formula C13H10N2O3 It is a Schiff base derived from the condensation of 3-nitroaniline and ortho-cresol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3-Nitrophenylimino)-ortho-cresol typically involves the condensation reaction between 3-nitroaniline and ortho-cresol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-Nitrophenylimino)-ortho-cresol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Alpha-(3-Nitrophenylimino)-ortho-cresol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of alpha-(3-Nitrophenylimino)-ortho-cresol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the imine group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Alpha-(3-Nitrophenylimino)-para-cresol: Similar structure but with the nitro group in the para position.

    Alpha-(4-Nitrophenylimino)-ortho-cresol: Similar structure but with the nitro group in the ortho position.

    Alpha-(3-Nitrophenylimino)-meta-cresol: Similar structure but with the nitro group in the meta position.

Uniqueness

Alpha-(3-Nitrophenylimino)-ortho-cresol is unique due to its specific arrangement of functional groups, which influences its reactivity and interaction with other molecules. The ortho position of the cresol moiety allows for intramolecular hydrogen bonding, which can affect its stability and reactivity compared to its isomers.

Properties

CAS No.

959-68-2

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-[(3-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H10N2O3/c16-13-7-2-1-4-10(13)9-14-11-5-3-6-12(8-11)15(17)18/h1-9,16H

InChI Key

LEPWMCBGSMIEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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